5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride

Description

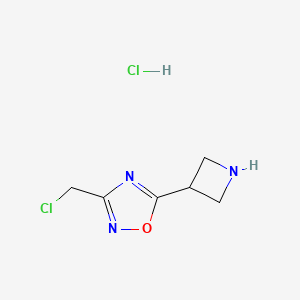

5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl (-CH₂Cl) group and at position 5 with an azetidin-3-yl moiety. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Its molecular formula is C₇H₁₀Cl₂N₃O, with a molecular weight of 223.08 g/mol (calculated). The azetidine ring introduces conformational rigidity, while the chloromethyl group offers reactivity for further functionalization. Spectral characterization (e.g., ¹H NMR, ¹³C NMR, and ESI-MS) would align with analogs, such as δ 4.75 ppm for the chloromethyl protons and azetidine ring protons between δ 3.0–4.0 ppm .

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O.ClH/c7-1-5-9-6(11-10-5)4-2-8-3-4;/h4,8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYXAFCXBAGHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.

Introduction of the azetidinyl group: The azetidinyl group can be introduced through nucleophilic substitution reactions, where an azetidinyl precursor reacts with the oxadiazole intermediate.

Chloromethylation: The chloromethyl group is introduced using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, forming corresponding substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazolehydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chloromethyl (-CH₂Cl): Enhances electrophilicity for nucleophilic substitution reactions, unlike inert groups like benzyl or methoxyethyl .

Synthetic Yields :

- Chloromethyl-substituted oxadiazoles (e.g., 6a) are synthesized in high yields (~80%) via nucleophilic substitution or cyclization reactions .

- Azetidine-containing analogs require multi-step synthesis, often involving coupling of azetidine precursors with oxadiazole intermediates .

Physicochemical Properties :

Biological Activity

5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride features an azetidine ring, a chloromethyl group, and an oxadiazole moiety. This unique arrangement contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃O |

| Molecular Weight | 175.62 g/mol |

| CAS Number | 2416236-89-8 |

| IUPAC Name | 5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride |

The biological activity of 5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride is primarily attributed to its interaction with various biological targets. It may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.

- Gene Expression Regulation : The compound could affect the expression of genes associated with inflammation and cancer progression.

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers in experimental models.

- Anticancer Potential : Some studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation.

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related compound in a lipopolysaccharide (LPS)-induced rat model. The results showed that treatment with the oxadiazole derivative significantly reduced inflammatory markers such as TNF-α and IL-1β in plasma samples:

| Parameter | Control (LPS) | Treatment (Oxadiazole) |

|---|---|---|

| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28* |

| IL-1β (pg/mL) | 6.00 ± 0.90 | 2.10 ± 0.25* |

| White Blood Cell Count | Elevated | Normalized |

*Significant reduction (p < 0.001)

This study suggests that the compound may inhibit inflammatory pathways via COX-2 modulation.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of similar oxadiazole derivatives against various cancer cell lines. The findings showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.0 |

| A549 (Lung Cancer) | 18.7 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.